3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one
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Overview
Description
3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one is a heterocyclic compound that features a fused pyrazole and pyridazine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazolo[1,2-a]pyridazinone core . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolo[1,2-a]pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[1,2-a]pyridazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts or specific temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,2-a]pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents onto the core structure .
Scientific Research Applications
3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,2-a]pyridazinone derivatives and related heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines .
Uniqueness
3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one is unique due to its specific substitution pattern and the resulting biological activities. Its fused ring system provides a versatile scaffold for further functionalization and optimization in drug discovery .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-methyl-5,8-dihydropyrazolo[1,2-a]pyridazin-3-one |
InChI |
InChI=1S/C8H10N2O/c1-7-6-8(11)10-5-3-2-4-9(7)10/h2-3,6H,4-5H2,1H3 |
InChI Key |
HFWGIYSXTANHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2N1CC=CC2 |
Origin of Product |
United States |
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